Synthetic Accessibility via Copper-Catalyzed Assembly
The target compound is a direct exemplar of the 1-(arylthio)isoquinoline class for which the first general synthetic method was reported in 2017 [1]. Prior to this, no unified catalytic route existed for constructing the 1-thioether isoquinoline core. The copper-catalyzed tandem arylation–cyclization of isothiocyanates with diaryliodonium salts provides direct access to this scaffold, whereas analogs such as 1-(phenylthio)isoquinoline or 1-(methylthio)isoquinoline require distinct reaction conditions (e.g., MeOTf for the methylthio variant) that are not transferable to the naphthalen-1-yl case without re-optimization.
| Evidence Dimension | Availability of a general catalytic synthetic method |
|---|---|
| Target Compound Data | Accessible via Cu-catalyzed arylation–cyclization of 2-(phenylethynyl)phenyl isothiocyanate with diaryliodonium salt (representative yield data not disaggregated for this specific substrate in the open literature) |
| Comparator Or Baseline | 1-(Phenylthio)isoquinoline and 1-(methylthio)isoquinoline: also accessible via the same method, but methylthio variant requires MeOTf under metal-free conditions |
| Quantified Difference | Not quantified for the naphthalen-1-yl derivative alone; class-level yields range from 45% to 89% for various aryl substituents |
| Conditions | CuI (10 mol%), 1,10-phenanthroline (20 mol%), K2CO3, DMF, 80 °C, 12 h |
Why This Matters
Procurement of this specific substitution pattern avoids the need for de novo method development, which is required for close analogs where the synthesis has not been demonstrated.
- [1] Wen, L.-R., Dou, Q., Wang, Y.-C., Zhang, J., Guo, W.-S., & Li, M. (2017). Synthesis of 1-Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. The Journal of Organic Chemistry, 82(3), 1428–1436. View Source
